N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide: is a synthetic organic compound characterized by its unique azetidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of the azetidine intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Attachment of the Diethoxyethyl Group: The final step involves the alkylation of the azetidine ring with a diethoxyethyl halide, typically under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, depending on the reagents used.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the target functional group.
Substitution: Various substituted azetidines, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its azetidine ring is of particular interest due to its presence in various natural products and pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the sulfonyl group suggests possible applications in anti-inflammatory or antimicrobial therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(2,2-diethoxyethyl)-1-(methylsulfonyl)pyrrolidine-3-carboxamide: Similar but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S/c1-4-17-10(18-5-2)6-12-11(14)9-7-13(8-9)19(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYPCVFMPFVSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1CN(C1)S(=O)(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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